molecular formula C11H17NO B14838312 2-Tert-butyl-3-(methylamino)phenol

2-Tert-butyl-3-(methylamino)phenol

Cat. No.: B14838312
M. Wt: 179.26 g/mol
InChI Key: CBKXMEIYFJHUDH-UHFFFAOYSA-N
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Description

2-Tert-butyl-3-(methylamino)phenol is an organic compound with the molecular formula C11H17NO It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a tert-butyl group and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Tert-butyl-3-(methylamino)phenol can be synthesized through several methods. One common approach involves the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 2-tert-butylphenol is then subjected to a substitution reaction with methylamine under controlled conditions to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale alkylation and substitution reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-3-(methylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Secondary amines.

    Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

2-Tert-butyl-3-(methylamino)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-tert-butyl-3-(methylamino)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the tert-butyl and methylamino groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Tert-butylphenol: Lacks the methylamino group, resulting in different chemical and biological properties.

    3-Methylaminophenol: Lacks the tert-butyl group, affecting its lipophilicity and reactivity.

    2,6-Di-tert-butylphenol: Contains two tert-butyl groups, leading to increased steric hindrance and different reactivity.

Uniqueness

2-Tert-butyl-3-(methylamino)phenol is unique due to the presence of both the tert-butyl and methylamino groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-tert-butyl-3-(methylamino)phenol

InChI

InChI=1S/C11H17NO/c1-11(2,3)10-8(12-4)6-5-7-9(10)13/h5-7,12-13H,1-4H3

InChI Key

CBKXMEIYFJHUDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC=C1O)NC

Origin of Product

United States

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